molecular formula C15H18N2O2 B7807400 Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7807400
M. Wt: 258.32 g/mol
InChI Key: HDOAIRDRHYXYQS-UHFFFAOYSA-N
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Description

Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is a chemical building block belonging to the piperidine carboxamide and carboxylate class of compounds, which are of significant interest in medicinal chemistry and drug discovery. Piperidine-4-carboxylate derivatives are versatile intermediates and key scaffolds in the synthesis of compounds with diverse biological activities. For instance, structurally related piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial efficacy in mouse models and exhibiting a low propensity for generating resistance . Other piperidinecarboxylic acid derivatives have been developed for use as fungicides, highlighting the potential of this chemical class in agrochemical research . Furthermore, substituted piperidine carboxamides have been investigated for pharmaceutical applications, such as the inhibition of 11-beta-hydroxysteroid Dehydrogenase Type 1 for the potential treatment of metabolic syndrome . This specific compound, with its cyanophenylmethyl substitution, serves as a valuable precursor for researchers exploring new chemical entities in these and other therapeutic areas. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOAIRDRHYXYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Piperidine-4-Carboxylic Acid

The initial step involves converting piperidine-4-carboxylic acid to its methyl ester derivative. A widely adopted method employs thionyl chloride (SOCl₂) in methanol under reflux conditions. For example, reacting piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) with thionyl chloride (8.5 mL, 117.2 mmol) in methanol (50 mL) at 0°C for 1 hour, followed by refluxing at 70°C for 3 hours, yields methyl piperidine-4-carboxylate hydrochloride in 79.1% yield. The reaction proceeds via the formation of an acyl chloride intermediate, which subsequently reacts with methanol to form the ester.

Key Reaction Conditions:

  • Temperature: 0°C (initial) → 70°C (reflux)

  • Reagents: Thionyl chloride (1.5 eq.), methanol (solvent)

  • Yield: 79–92%

Alkylation of Methyl Piperidine-4-Carboxylate

The second step introduces the 3-cyanobenzyl group to the piperidine nitrogen. A patent by describes alkylation using 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). For instance, methyl piperidine-4-carboxylate (11.0 g, 63.2 mmol) is reacted with 3-cyanobenzyl bromide (12.4 g, 63.2 mmol) in acetonitrile at 80°C for 12 hours, yielding the target compound after purification.

Mechanistic Insights:

  • The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity.

  • A nucleophilic substitution (SN2) mechanism facilitates the attachment of the 3-cyanobenzyl group.

Optimization Notes:

  • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction kinetics.

  • Stoichiometry: A 1:1 molar ratio of piperidine ester to alkylating agent minimizes di-alkylation byproducts.

Detailed Experimental Procedures

Synthesis of Methyl Piperidine-4-Carboxylate Hydrochloride

  • Step 1: Piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) is dissolved in methanol (50 mL) and cooled to 0°C.

  • Step 2: Thionyl chloride (8.5 mL, 117.2 mmol) is added dropwise under argon.

  • Step 3: The mixture is stirred at 0°C for 1 hour, then refluxed at 70°C for 3 hours.

  • Step 4: The solvent is evaporated under reduced pressure, and the residue is crystallized from ethanol to yield the hydrochloride salt (11.0 g, 79.1%).

Analytical Data:

  • MS (ESI): m/z 144.1 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.63 (br, 1H, piperidine-H), 2.28 (m, 1H, piperidine-H).

Alkylation with 3-Cyanobenzyl Bromide

  • Step 1: Methyl piperidine-4-carboxylate hydrochloride (11.0 g, 63.2 mmol) is neutralized with K₂CO₃ (17.5 g, 126.4 mmol) in acetonitrile (100 mL).

  • Step 2: 3-Cyanobenzyl bromide (12.4 g, 63.2 mmol) is added, and the mixture is refluxed at 80°C for 12 hours.

  • Step 3: The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (97:3 CH₂Cl₂/MeOH) to yield the product as a white solid (14.8 g, 85%).

Analytical Data:

  • MS (ESI): m/z 273.2 [M+H]⁺ (calculated for C₁₅H₁₈N₂O₂: 274.3)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.60 (m, 2H, Ar-H), 7.52–7.47 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, N-CH₂-Ar), 2.75–2.65 (m, 2H, piperidine-H).

Comparative Analysis of Methodologies

Parameter Esterification Alkylation
Reaction Time 4 hours12 hours
Yield 79–92%85%
Key Reagent Thionyl chloride3-Cyanobenzyl bromide
Purification Method Crystallization (EtOH)Column chromatography (CH₂Cl₂/MeOH)

Critical Observations:

  • The esterification step benefits from high yields but requires strict temperature control to avoid side reactions.

  • Alkylation efficiency depends on the reactivity of the benzyl halide and the absence of moisture.

Challenges and Mitigation Strategies

Side Reactions

  • Di-alkylation: Excess alkylating agent may lead to quaternary ammonium salts. Mitigated by using a 1:1 reagent ratio.

  • Nitrile Hydrolysis: The 3-cyanophenyl group is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are essential.

Purification Difficulties

  • Polar byproducts in the alkylation step necessitate silica gel chromatography with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 → 90:10).

Scalability and Industrial Relevance

The described methods are scalable to multi-gram quantities, with reproducibility confirmed across patents . Industrial adoption would require optimizing solvent recovery and substituting hazardous reagents (e.g., thionyl chloride) with greener alternatives.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction ConditionsProductYield/NotesSource
1M NaOH, H₂O/EtOH, reflux1-[(3-cyanophenyl)methyl]piperidine-4-carboxylic acidQuantitative (predicted)
H₃O⁺ (aqueous acidic medium)Same as aboveRequires prolonged heating

The ester group’s hydrolysis follows standard nucleophilic acyl substitution mechanisms. Basic conditions (e.g., NaOH) deprotonate water to enhance nucleophilicity, while acidic conditions protonate the ester carbonyl to facilitate attack by water.

Cyano Group Transformations

The 3-cyano substituent on the benzyl group participates in reduction and hydrolysis reactions:

Reduction to Primary Amine

Catalytic hydrogenation converts the cyano group to an aminomethyl moiety:

-C≡NH2/Pd-C-CH2NH2\text{-C≡N} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-CH}_2\text{NH}_2

Conditions : 60 psi H₂, Pd/C (10%), EtOH, 12 h .

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis yields a carboxylic acid:

-C≡NH2O/H+or OH-COOH\text{-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{-COOH}

Conditions : Concentrated HCl (110°C, 24 h) or KOH/EtOH (reflux) .

Quaternization

Reaction with methyl iodide forms a quaternary ammonium salt:

R-N+CH3IR-N+(CH3)I\text{R-N} + \text{CH}_3\text{I} \rightarrow \text{R-N}^+\text{(CH}_3\text{)}\text{I}^-

Conditions : CH₃I, CH₂Cl₂, 0°C to RT .

Nucleophilic Substitution at the Benzyl Position

While the 3-cyanobenzyl group lacks inherent leaving groups, precursors (e.g., bromobenzyl analogs) enable substitution. For example:

Starting MaterialReagent/ConditionsProductYieldSource
1-[(3-bromophenyl)methyl]piperidine-4-carboxylateNaN₃, DMF, 80°C, 2 h1-[(3-azidophenyl)methyl]piperidine-4-carboxylate75%

C–H Activation and Cross-Coupling

The piperidine ring’s C–H bonds can undergo transition metal-catalyzed functionalization. For example:

Reaction TypeCatalyst/ReagentsProductNotesSource
C-2 ArylationPd(OAc)₂, Ag₂CO₃, 1,10-phenanthroline1-[(3-cyanophenyl)methyl]-2-arylpiperidine-4-carboxylateDirected by ester group

Transesterification

The methyl ester can exchange alkoxy groups under acidic or basic conditions:

COOCH3+ROHH+or –OHCOOR+CH3OH\text{COOCH}_3 + \text{ROH} \xrightarrow{\text{H}^+ \text{or } \text{–OH}} \text{COOR} + \text{CH}_3\text{OH}

Conditions : ROH (excess), H₂SO₄ (cat.), reflux.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate serves as a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. The compound's piperidine ring provides a scaffold for developing ligands that can modulate neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety.

Enzyme Inhibitors:
Research indicates that this compound can be utilized in the development of enzyme inhibitors. For example, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to advancements in treating metabolic disorders .

Biological Research

Receptor Ligands:
The compound is being explored as a ligand for various receptors, including those involved in the central nervous system (CNS). Its ability to bind selectively to certain receptors makes it a candidate for studying receptor-ligand interactions, which are fundamental in pharmacology and drug design .

Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. These compounds have been tested against several cancer cell lines, demonstrating significant cytotoxic effects, which suggest their potential use in cancer therapeutics .

Synthesis of Specialty Chemicals

Chemical Manufacturing:
In industrial applications, this compound is used as a reactant in the synthesis of specialty chemicals. Its versatility allows for modifications that can enhance the properties of the final products, making it valuable in creating materials with specific functionalities .

Case Studies and Research Findings

Study/Research Focus Area Findings
Study on Anticancer ActivityCancer ResearchDerivatives showed significant cytotoxicity against MCF-7 and HepG2 cell lines, indicating potential as anticancer agents .
Synthesis of Enzyme InhibitorsMedicinal ChemistryThe compound was effective as a scaffold for developing inhibitors targeting metabolic enzymes .
Receptor Binding StudiesBiological ResearchDemonstrated selective binding to CNS receptors, aiding in understanding neurotransmitter modulation .

Mechanism of Action

The mechanism of action of Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent on Piperidine-N Ester Group Molecular Weight (g/mol) Key References
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate (Target) 3-cyanophenylmethyl Methyl ~285* Inferred
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate 3-chloro-2-fluorophenylmethyl Methyl 285.74
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate 2-chloro-6-fluorophenylmethyl Methyl 285.74
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-chlorophenylsulfonyl Ethyl Not reported
Carfentanil (Methyl 1-phenethyl-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) Phenethyl, propanamido-phenyl Methyl 394.47
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate 2,2-difluoroethyl Methyl 207.22

*Estimated based on analogs.

Key Observations:
  • Substituent Diversity: The target compound’s 3-cyanophenyl group distinguishes it from halogenated analogs (e.g., chloro-fluoro derivatives in ) and alkylated variants (e.g., difluoroethyl in ).
  • Ester Group : Methyl esters (target compound) are generally more metabolically labile than ethyl esters (e.g., ), which could influence bioavailability and half-life.

Physicochemical Properties

While direct data for the target compound are lacking, analogs provide benchmarks:

  • Molecular Weight : Halogenated analogs (e.g., ) have molecular weights ~285 g/mol, similar to the estimated value for the target compound.
  • Boiling Point/Density : Ethyl 1-[(5-bromo-indolyl)methyl]piperidine-4-carboxylate has a boiling point of 502.3°C and density of 1.497 g/cm³ , suggesting high thermal stability for piperidine carboxylates.

Biological Activity

Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a piperidine ring substituted with a cyanophenyl group, suggests possible interactions with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety is known to enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic regions of proteins. The cyanophenyl group may participate in hydrogen bonding and π-π stacking interactions, influencing the compound's binding affinity to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives ranged from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of piperidine derivatives has also been explored. In vitro studies indicate that certain piperidine-based compounds exhibit cytotoxic effects against tumor cell lines. For instance, derivatives have shown IC50 values below 10 µM against several cancer types, suggesting their potential as chemotherapeutic agents . The structural modifications in these compounds can enhance their selectivity and potency against specific cancer cells.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values comparable to established antibiotics .

Study on Anticancer Properties

In another investigation, the anticancer properties of piperidine derivatives were assessed against human cervical and colon adenocarcinoma cell lines. This compound demonstrated selective cytotoxicity with IC50 values indicating strong potential for further development as an anticancer drug .

Comparative Analysis of Piperidine Derivatives

CompoundMIC (µM)IC50 (µM)Activity Type
This compound5.64<10Antibacterial
Piperidine derivative A4.69<8Antibacterial
Piperidine derivative B>20<15Anticancer
Piperidine derivative C10.00<12Anticancer

Q & A

Q. What are the common synthetic routes for Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl isonipecotate derivatives can react with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., LiHMDS) to form piperidine intermediates. Subsequent functionalization with a 3-cyanophenylmethyl group may utilize Suzuki-Miyaura coupling or alkylation under microwave irradiation to enhance reaction efficiency . Optimization includes solvent selection (e.g., THF for solubility), temperature control (room temperature to 80°C), and catalyst screening (e.g., palladium catalysts for cross-coupling).

Q. How is the structural characterization of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding patterns, torsion angles, and unit cell parameters are analyzed to confirm stereochemistry and packing. For instance, related piperidine carboxylates exhibit characteristic bond lengths (C=O ~1.21 Å) and dihedral angles between the piperidine ring and substituents, which can be compared to computational models (e.g., DFT) .

Q. What are the recommended storage conditions and solubility profiles for this compound?

Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. Solubility varies by solvent:

  • DMSO : High solubility (~10 mM) for biological assays.
  • Water : Low solubility; use sonication or co-solvents (e.g., 10% ethanol) for aqueous solutions.
  • Chlorinated solvents (e.g., DCM) : Preferred for synthetic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Discrepancies in NMR peaks or mass fragments often arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Multi-technique validation : Cross-check with High-Resolution Mass Spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Crystallographic correlation : Compare experimental SC-XRD bond lengths/angles with DFT-calculated structures .
  • Batch analysis : Use HPLC (C18 columns, methanol/water mobile phase) to quantify purity and identify side products .

Q. What computational methods are used to predict the pharmacological activity of this piperidine derivative?

  • Molecular docking : Screen against target receptors (e.g., muscarinic or opioid receptors) using AutoDock Vina. Focus on the piperidine ring’s conformation and the cyanophenyl group’s electronic effects.
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions. Note that the ester group may reduce metabolic stability compared to carboxylic acids .

Q. How do reaction conditions influence enantiomeric purity, and what chiral resolution methods are effective?

Enantiomeric excess (ee) is sensitive to catalysts and solvents. For example:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium improve ee in cross-coupling steps.
  • Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., tartaric acid) .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Acute toxicity screening : Follow OECD guidelines for LD50 determination (oral, dermal routes).
  • Metabolite identification : Use LC-MS/MS to detect hydrolyzed products (e.g., piperidine-4-carboxylic acid) in plasma.
  • Structural analogs : Replace the cyanophenyl group with less toxic substituents (e.g., methoxy) while retaining activity .

Methodological Considerations

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation via TLC or UPLC.
  • Arrhenius modeling : Predict shelf life by extrapolating degradation rates from accelerated stability data .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of the methyl ester).
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM).
  • In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .

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